molecular formula C14H20O B8558136 1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 653578-18-8

1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene

Cat. No. B8558136
Key on ui cas rn: 653578-18-8
M. Wt: 204.31 g/mol
InChI Key: ZHUIQDTWZGXZNL-UHFFFAOYSA-N
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Patent
US07524882B2

Procedure details

1-(4-Allyloxyphenyl)-2,2-dimethylpropan-1-ol (1.2 g, 6.1 mmol) and trimethylsilane (mL, 61.0 mmol) were dissolved in dichloromethane (5.0 mL) and trifluoroacetic acid (2.1 g, 18.3 mmol) was added at 0° C. After 30 min, the reaction mixture was concentrated to give esentially pure 1-allyloxy-4-neopentylbenzene. The crude product was dissolved in 1,2,4-trichlorobenzene (5.0 mL) and the solution was heated to reflux for 4 hrs. Removal of solvent and chromatography of the residue on silica gel eluting with 9:1 hexane:ethyl acetate gave 0.70 g 2-allyl-4-(2,2-dimethyl-propyl)phenol.
Name
1-(4-Allyloxyphenyl)-2,2-dimethylpropan-1-ol
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
61 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11](O)[C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].C[SiH](C)C.FC(F)(F)C(O)=O>ClCCl>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
1-(4-Allyloxyphenyl)-2,2-dimethylpropan-1-ol
Quantity
1.2 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)C(C(C)(C)C)O
Name
Quantity
61 mmol
Type
reactant
Smiles
C[SiH](C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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